(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Melanocortin receptor agonists Pyrrolidine diastereomer SAR Peptidomimetic drug design

Sourcing the incorrect stereoisomer or N-protecting group analog leads to synthetic route failure and loss of biological potency. CAS 409325-33-3 delivers the validated (2S,4R) configuration essential for melanocortin receptor agonist potency. The orthogonal Cbz/methyl ester protection pair enables staged deprotection: Cbz withstands acidic Boc-removal conditions and cleaves cleanly via hydrogenolysis. • Confirmed (2S,4R) stereochemistry for hMC1R/hMC3R/hMC4R agonist programs • Orthogonal Cbz protection enables sequential deprotection in multi-step peptide synthesis • Multi-vendor availability ensures reliable resupply for iterative library synthesis

Molecular Formula C14H19ClN2O4
Molecular Weight 314.76 g/mol
CAS No. 409325-33-3
Cat. No. B1341875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
CAS409325-33-3
Molecular FormulaC14H19ClN2O4
Molecular Weight314.76 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m1./s1
InChIKeyVLLRSJJKBDFSMT-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 409325-33-3): A Defined-Stereochemistry Cbz-Protected trans-4-Amino-L-proline Building Block for Chiral Pharmaceutical Synthesis


(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 409325-33-3), also designated as N-Cbz-trans-4-amino-L-proline methyl ester hydrochloride or methyl (2S,4R)-4-amino-1-Cbz-pyrrolidine-2-carboxylate hydrochloride, is a chirally defined pyrrolidine derivative with molecular formula C₁₄H₁₉ClN₂O₄ and molecular weight 314.77 g/mol . It bears a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, a methyl ester at the 2-carboxyl position, and a free 4-amino group in the trans (2S,4R) configuration. This compound serves as a key synthetic intermediate in the preparation of peptidomimetics, protease inhibitors, and conformationally constrained bioactive molecules, with documented utility in pharmaceutical development programs targeting neurological disorders and enzyme inhibition .

Why Generic Substitution Fails for CAS 409325-33-3: Stereochemistry and Protecting-Group Strategy as Non-Interchangeable Selection Criteria


The (2S,4R) stereochemistry and Cbz N-protecting group of this compound are not interchangeable with alternative diastereomers or protecting-group analogs without fundamentally altering synthetic outcomes. Among the four pyrrolidine diastereomers evaluated in melanocortin receptor agonist programs, the (2S,4R) configuration conferred the highest agonist potency across hMC1R, hMC3R, and hMC4R, while the (2S,4S) diastereomer (CAS 1515919-15-9) was consistently less potent [1]. Furthermore, the Cbz group confers orthogonal stability relative to the widely used Boc protecting group: Cbz withstands the acidic conditions (e.g., TFA) that cleave Boc, enabling selective, staged deprotection strategies in multi-step syntheses of complex peptide-derived therapeutics . Substituting a Boc-protected analog (e.g., CAS 334999-32-5 or 121148-00-3) or the cis-(2S,4S) diastereomer can result in divergent biological potency, altered synthetic route feasibility, or loss of orthogonal deprotection capability.

Product-Specific Quantitative Evidence Guide for (2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride: Comparator-Backed Differentiation Data


(2S,4R) vs. (2S,4S) Diastereomer Potency Ranking in Melanocortin Receptor Agonism — Direct Head-to-Head SAR

In a systematic SAR study of pyrrolidine-based melanocortin receptor (MCR) agonists, all four pyrrolidine diastereomers were synthesized and evaluated for agonist potency at human MC1R, MC3R, and MC4R. Analogues bearing the (2S,4R) absolute configuration — the same stereochemistry as CAS 409325-33-3 — were the most potent agonists across all three receptors. The (2S,4S) diastereomer (corresponding to CAS 1515919-15-9) ranked second, while the (2R,4R) and (2R,4S) configurations were substantially less active [1]. This rank-order potency hierarchy demonstrates that the (2S,4R) stereochemistry is the preferred configuration for MCR-targeted peptidomimetic programs.

Melanocortin receptor agonists Pyrrolidine diastereomer SAR Peptidomimetic drug design

Cbz vs. Boc N-Protecting Group Orthogonality: Enabling Selective, Staged Deprotection in Multi-Step Peptidomimetic Synthesis

The Cbz (benzyloxycarbonyl) group on CAS 409325-33-3 provides orthogonal stability relative to the tert-butoxycarbonyl (Boc) group. Cbz-protected amines are stable under acidic conditions that quantitatively cleave Boc groups (e.g., TFA/CH₂Cl₂, 4M HCl/dioxane), and conversely, Cbz can be selectively removed by catalytic hydrogenolysis (Pd/C, H₂) without affecting Boc-protected amines [1]. When Boc and Cbz coexist on the same substrate, the Cbz group remains intact during standard Boc-deprotection conditions, allowing sequential, chemoselective unmasking of amine functionalities. This orthogonality is not available with the corresponding Boc-protected analog (CAS 121148-00-3 free base or CAS 334999-32-5 hydrochloride), where both N-protection and acid-lability reside in the same functional group class.

Orthogonal protection strategy Solution-phase peptide synthesis Chiral building block procurement

Critical Stereospecificity of the 4-Aminopyrrolidine Scaffold: Only One of Four APDC Stereoisomers Binds mGluRs — Broader Class-Level Evidence for Stereochemical Stringency

In a landmark study evaluating all four stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) for mGluR activity, only (2R,4R)-APDC displayed significant binding affinity (IC₅₀ = 6.49 ± 1.21 μM in ACPD-sensitive [³H]glutamate binding), with no measurable displacement of radioligand binding to NMDA, AMPA, or kainate receptors up to 100 μM. The other three stereoisomers — including the (2S,4R)-APDC isomer bearing the same relative 2,4-stereochemistry as CAS 409325-33-3 — showed no significant mGluR binding affinity (IC₅₀ > 100 μM) [1]. This study establishes the extreme stereochemical stringency of the 4-aminopyrrolidine pharmacophore: a change at a single chiral center abolishes biological activity at the target receptor class.

Metabotropic glutamate receptors Stereospecific binding Chiral pyrrolidine pharmacology

Trans-4-Amino-L-proline Scaffold Validated in COX-2 Inhibitor Design: In Vivo Anti-Inflammatory Activity Quantified Against Indomethacin Standard

A molecular library of trans-4-amino-proline derivatives — structurally derived from the same (2S,4R)-4-aminopyrrolidine-2-carboxylate core as CAS 409325-33-3 — was designed, computationally docked, synthesized, and evaluated for COX-2 inhibitory and in vivo anti-inflammatory activity. The top-ranked compound 8a demonstrated 54.83% inhibition in the carrageenan-induced rat paw edema model, an efficacy level described as very close to the indomethacin standard [1]. This study provides quantitative evidence that the trans-4-amino-proline scaffold — the core framework of CAS 409325-33-3 — is a productive starting point for developing selective COX-2 inhibitors with measurable in vivo efficacy.

COX-2 inhibition Trans-4-amino-proline Anti-inflammatory drug design

Commercial Purity Specification and Cross-Vendor Pricing Comparison: Established Supply Chain with Documented Quality Metrics

CAS 409325-33-3 is commercially available from multiple established suppliers with documented purity specifications and pricing transparency. Fluorochem supplies the compound at 97% purity (Cat. F213294) at £216/250 mg and £638/1 g . ChemScene offers ≥95% purity (Cat. CS-0172481) at $160/250 mg and $475/1 g . Beyotime Biotechnology lists the compound at 95% purity (Cat. Y285602) at ¥5,773/1 g [1]. The required storage condition (0–8 °C, sealed, dry) is consistent across vendors . In contrast, the (2S,4S) cis-diastereomer (CAS 1515919-15-9) shows substantially different market availability patterns, with supply concentrated among fewer vendors, affecting procurement flexibility for programs requiring both diastereomers for comparative SAR studies.

Building block procurement Chiral intermediate supply Purity specification comparison

Best Research and Industrial Application Scenarios for (2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 409325-33-3): Evidence-Backed Deployment Contexts


Melanocortin Receptor Agonist Lead Optimization Programs Requiring (2S,4R)-Configured Pyrrolidine Building Blocks

In melanocortin receptor (MC1R, MC3R, MC4R) agonist development, the (2S,4R) stereochemistry has been established as the optimal configuration for agonist potency across all three receptor subtypes, outperforming the (2S,4S), (2R,4R), and (2R,4S) diastereomers [1]. CAS 409325-33-3 provides the correctly configured 4-amino-pyrrolidine-2-carboxylate scaffold with orthogonal Cbz/methyl ester protection, enabling direct incorporation into peptidomimetic MCR agonist series via selective Cbz deprotection and subsequent peptide coupling at the liberated pyrrolidine nitrogen. Procurement of the (2S,4S) isomer (CAS 1515919-15-9) instead would yield a less potent agonist series, as established by the SAR rank order [1].

Multi-Step Solution-Phase Peptidomimetic Synthesis Requiring Orthogonal N-Protection of the Pyrrolidine Scaffold

For synthetic routes that demand sequential, chemoselective deprotection of two different amine functionalities, the Cbz group in CAS 409325-33-3 is irreplaceable by a Boc-protected analog (CAS 121148-00-3 or 334999-32-5). The Cbz group withstands acidic Boc-removal conditions (TFA or HCl/dioxane) while being quantitatively removed under neutral hydrogenolysis, providing an orthogonal protection pair [2]. This is particularly valuable in solution-phase peptide synthesis where Cbz-protected intermediates are preferred due to their crystallinity and ease of purification, and where acid-sensitive functionality elsewhere in the molecule prohibits the use of Boc-deprotection conditions .

Conformationally Constrained Protease Inhibitor Design Leveraging the 4-Aminopyrrolidine Scaffold

The 4-aminopyrrolidine scaffold mimics the proline residue in peptidomimetic protease inhibitors while introducing a synthetically addressable 4-amino handle for further functionalization. CAS 409325-33-3 delivers this scaffold with the trans-(2S,4R) configuration, the Cbz N-protection, and the methyl ester C-terminus — a combination that supports dual-directional synthetic elaboration. The extreme stereospecificity of 4-aminopyrrolidine-based ligands, where a single stereochemical inversion abolishes target binding (IC₅₀ shift from 6.49 μM to >100 μM in the mGluR system), underscores the necessity of sourcing the exact stereoisomer [3]. The compound's described utility in synthesizing pharmaceuticals targeting neurological disorders further supports its deployment in CNS-penetrant protease inhibitor programs .

Scaffold-Hopping and Parallel SAR Libraries Based on the Trans-4-Amino-L-Proline Core

The trans-4-amino-L-proline core — the deprotected form of CAS 409325-33-3 — has demonstrated quantitative in vivo anti-inflammatory activity (54.83% inhibition in the carrageenan-induced rat paw edema model) when elaborated into sulfonamide-functionalized derivatives [4]. This validates the scaffold for scaffold-hopping campaigns where the Cbz/methyl ester-protected building block is used to generate diverse compound libraries through sequential deprotection and functionalization. The broader multi-vendor availability of CAS 409325-33-3 compared to the (2S,4S) diastereomer facilitates reliable compound resupply during iterative library synthesis .

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